6-(2,5-Dioxo-2,5-dihidro-1H-pirrol-1-il)hexano hidrazida 2,2,2-trifluoroacetato

Descripción general

Descripción

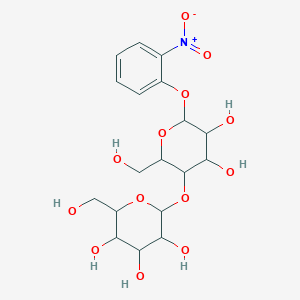

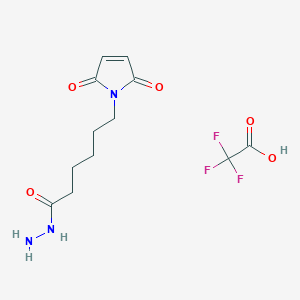

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate (6-DHP-HTA) is a synthetic organic compound with a variety of applications in scientific research. It is a derivative of the hexanehydrazide family, and is a white crystalline powder with a melting point of 196-198°C. 6-DHP-HTA is used in a variety of biochemical and physiological experiments, and has been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Etiquetado y entrecruzamiento de proteínas

6-Maleimidocaproico hidrazida: se usa comúnmente para el etiquetado y entrecruzamiento de proteínas. El grupo maleimida reacciona con grupos sulfhidrilo (cisteínas) para formar enlaces de tioéter estables, que son esenciales para estudiar las interacciones y funciones de las proteínas . Esta aplicación es crucial para comprender la estructura y la dinámica de las proteínas, así como para el desarrollo de proteínas terapéuticas.

Conjugación de glucoproteínas

El grupo hidrazida del compuesto es reactivo con los grupos carbonilo, como los que se forman por la oxidación de los carbohidratos de las glucoproteínas . Esto permite la conjugación de glucoproteínas a otras moléculas, lo cual es particularmente útil en el estudio de las vías de señalización celular y las respuestas inmunitarias.

Formación de inmunoconjugados

Este compuesto es fundamental para crear inmunoconjugados de medicamentos como la doxorubicina . Al unir agentes terapéuticos a anticuerpos, los investigadores pueden desarrollar sistemas de administración de medicamentos dirigidos que minimizan los efectos secundarios y mejoran la eficacia en tratamientos como la quimioterapia.

Química de bioconjugados

En la química de bioconjugados, 6-Maleimidocaproico hidrazida facilita la unión de varias biomoléculas entre sí o a soportes sólidos . Esta aplicación es fundamental en la creación de biosensores, herramientas de diagnóstico y sistemas avanzados de administración de medicamentos.

Estudio de las interacciones carbohidrato-proteína

Debido a su reactividad con los azúcares oxidados, 6-Maleimidocaproico hidrazida es valiosa para estudiar interacciones carbohidrato-proteína . Estos estudios son importantes para comprender las enfermedades relacionadas con la glicosilación y desarrollar terapias con ingeniería de glicoconjugados.

Mecanismo De Acción

Target of Action

The primary target of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate, also known as 6-Maleimidocaproic Acid Hydrazide, Trifluoroacetic Acid, is the sulfhydryl group of cysteine residues in proteins . This compound is a heterobifunctional crosslinking reagent, meaning it can form covalent bonds with two different functional groups, typically on two different molecules .

Mode of Action

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate interacts with its targets through a carbonyl and sulfhydryl reactive group . The maleimide group in the compound reacts with the sulfhydryl group of cysteine residues in proteins to form a stable thioether bond . This reaction is highly specific and occurs under physiological conditions, making this compound useful for selectively modifying proteins .

Biochemical Pathways

The exact biochemical pathways affected by 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate depend on the specific proteins it targets. As a crosslinking reagent, it can be used to study protein-protein interactions, protein conformation, and protein localization . It can also be used to immobilize proteins or to conjugate drugs to carrier proteins .

Result of Action

The molecular and cellular effects of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate’s action depend on the specific proteins it targets. By forming covalent bonds with proteins, it can alter their function, localization, or interactions with other molecules . This can have a wide range of effects, from altering cell signaling pathways to changing the properties of a protein drug .

Action Environment

The action, efficacy, and stability of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the maleimide group . Additionally, the presence of other sulfhydryl-containing molecules can compete with the target proteins for reaction with the compound . Finally, the temperature and solvent can also affect the reaction rate and efficiency .

Análisis Bioquímico

Biochemical Properties

The compound 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, it is a carbonyl and sulfhydryl reactive heterobifunctional crosslinking reagent . This means it can form covalent bonds with molecules containing carbonyl groups (C=O) and sulfhydryl groups (-SH), such as cysteine residues in proteins .

Cellular Effects

The effects of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate on cells and cellular processes are complex and multifaceted. As a crosslinking reagent, it can influence cell function by modifying the structure and function of proteins within the cell . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the cell type and the specific proteins that the compound interacts with.

Molecular Mechanism

At the molecular level, 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate exerts its effects through its ability to form covalent bonds with carbonyl and sulfhydryl groups . This allows it to crosslink proteins, altering their structure and function. The exact mechanism of action can vary depending on the specific protein targets and the cellular context.

Metabolic Pathways

Given its reactivity with carbonyl and sulfhydryl groups, it may interact with enzymes or cofactors involved in these types of reactions .

Transport and Distribution

Given its reactivity, it may bind to proteins and other biomolecules, which could influence its localization and accumulation within cells .

Subcellular Localization

Given its reactivity, it may interact with proteins in various subcellular compartments, potentially influencing its localization .

Propiedades

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanehydrazide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3.C2HF3O2/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16;3-2(4,5)1(6)7/h5-6H,1-4,7,11H2,(H,12,14);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRURMGRBAVYWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)NN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634623 | |

| Record name | Trifluoroacetic acid--6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151038-94-7 | |

| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, hydrazide, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151038-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid--6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Maleimidohexanehydrazide Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)

![Dibenz[a,h]acridine](/img/structure/B14076.png)

![Dibenz[a,j]acridine](/img/structure/B14077.png)